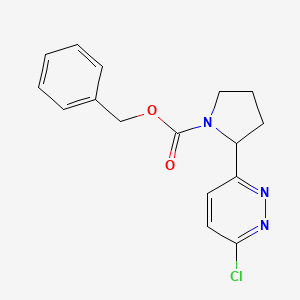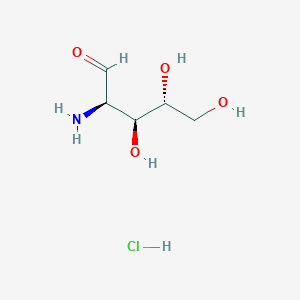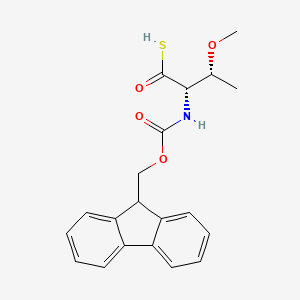
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanethioic S-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanethioic S-acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanethioic S-acid typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the Fmoc protecting group and the formation of the thioic acid moiety. Common reagents used in these reactions include Fmoc-Cl (fluorenylmethoxycarbonyl chloride) and various thiolating agents. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification methods such as chromatography or crystallization would be employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanethioic S-acid can undergo various types of chemical reactions, including:
Oxidation: The thioic acid moiety can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or thiols.
Substitution: The Fmoc protecting group can be removed under basic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve the use of bases such as piperidine to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioic acid moiety would yield sulfonic acids, while reduction would yield alcohols or thiols.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanethioic S-acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the field of peptide synthesis due to the presence of the Fmoc protecting group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanethioic S-acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be removed under basic conditions, allowing the compound to interact with its target. The thioic acid moiety can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanoic acid: Similar structure but lacks the thioic acid moiety.
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanethioic S-acid: Similar structure but contains a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of both the Fmoc protecting group and the thioic acid moiety in (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanethioic S-acid makes it unique compared to other similar compounds
Eigenschaften
Molekularformel |
C20H21NO4S |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanethioic S-acid |
InChI |
InChI=1S/C20H21NO4S/c1-12(24-2)18(19(22)26)21-20(23)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,23)(H,22,26)/t12-,18+/m1/s1 |
InChI-Schlüssel |
QTGSYFRJGJIKKH-XIKOKIGWSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |
Kanonische SMILES |
CC(C(C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




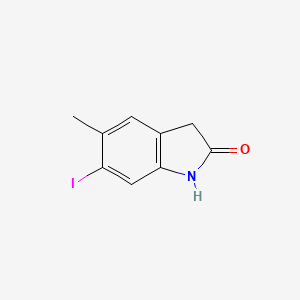
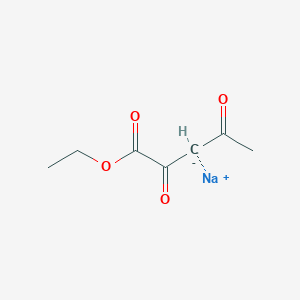

![3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate](/img/structure/B15203116.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B15203127.png)
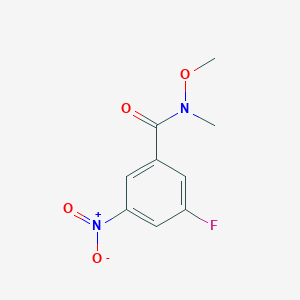
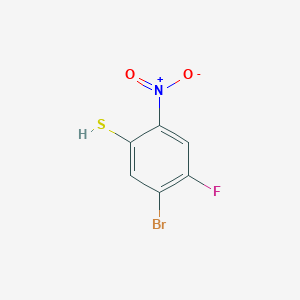
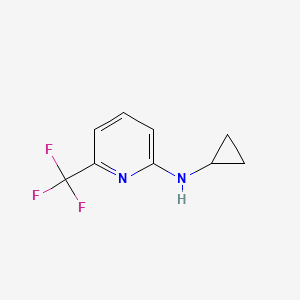
![Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate](/img/structure/B15203157.png)
